![molecular formula C23H23N7O2 B2482212 Benzyl-4-(3-(p-Tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-carboxylat CAS No. 923512-15-6](/img/structure/B2482212.png)

Benzyl-4-(3-(p-Tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-carboxylat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

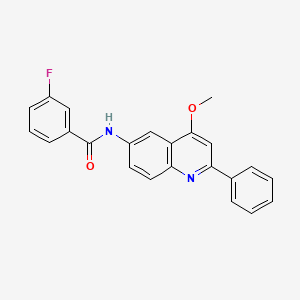

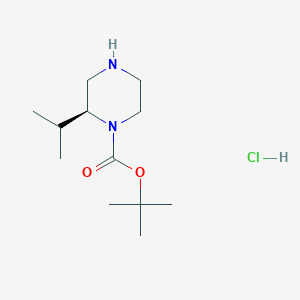

Benzyl 4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C23H23N7O2 and its molecular weight is 429.484. The purity is usually 95%.

BenchChem offers high-quality benzyl 4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzyl 4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

c-Met-Inhibition:

- Verbindungen, die den heterocyclischen Kern unseres Zielmoleküls enthalten, haben eine potente c-Met-Inhibition gezeigt .

- Einige Derivate dieser Verbindung zeigen eine allosterische modulierende Aktivität an GABA A-Rezeptoren .

Polymeranwendungen

Die einzigartige heterocyclische Struktur unserer Verbindung hat Anwendungen in der Polymerwissenschaft gefunden:

Solarzellen:- Forscher haben ähnliche heterocyclische Kerne in Polymere integriert, die in Solarzellen verwendet werden .

Weitere Anwendungen

Neben den oben genannten Bereichen hat sich unsere Verbindung auch in folgenden Bereichen als vielversprechend erwiesen:

β-Sekretase 1 (BACE-1)-Inhibition:Fazit

Zusammenfassend lässt sich sagen, dass Benzyl-4-(3-(p-Tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-carboxylat vielversprechend in der medizinischen Chemie, der Polymerwissenschaft und möglicherweise auch in der Alzheimer-Forschung ist. Seine einzigartige Struktur eröffnet spannende Möglichkeiten für weitere Untersuchungen und Entwicklungen . 🌟

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1,2,4-triazole-containing scaffolds, have been found to bind with high affinity to multiple receptors . These compounds are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .

Mode of Action

It is known that 1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . This interaction could potentially lead to changes in the function of the target, thereby exerting its biological effect.

Biochemical Pathways

Compounds with similar structures have been found to have widespread potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . These activities suggest that these compounds may affect a variety of biochemical pathways.

Result of Action

Compounds with similar structures have shown good antitumor activities . This suggests that this compound may also have potential antitumor effects.

Action Environment

It is known that the effectiveness of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

Biochemische Analyse

Biochemical Properties

They exhibit high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make them structurally resemble the amide bond, mimicking an E or a Z amide bond .

Cellular Effects

Related 1,2,3-triazole compounds have been found to exhibit potent antiproliferative activity against certain cell lines . For instance, 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole was found to be the most potent antiproliferative agent with an IC50 of 2 μM against MV4-11 cells .

Molecular Mechanism

It is known that 1,2,3-triazoles can interact with biomolecules through hydrogen bonding and dipole interactions

Eigenschaften

IUPAC Name |

benzyl 4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N7O2/c1-17-7-9-19(10-8-17)30-22-20(26-27-30)21(24-16-25-22)28-11-13-29(14-12-28)23(31)32-15-18-5-3-2-4-6-18/h2-10,16H,11-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCCBMFIGONLAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)OCC5=CC=CC=C5)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide](/img/structure/B2482132.png)

![3-Chloro-5-(2-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2482141.png)

![N-{2-[3-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methoxybenzamide](/img/structure/B2482142.png)

![2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2482149.png)

![N-[4-[[4-[(4-acetamidophenyl)sulfonylamino]phenyl]sulfamoyl]phenyl]acetamide](/img/structure/B2482151.png)

![2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2482152.png)